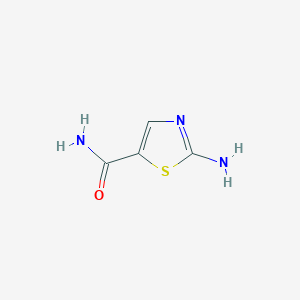

2-Amino-1,3-thiazole-5-carboxamide

Descripción general

Descripción

“2-Amino-1,3-thiazole-5-carboxamide” is a compound with the molecular formula C4H5N3OS . It is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of a diverse range of heterocyclic analogues .

Synthesis Analysis

The synthesis of “2-Amino-1,3-thiazole-5-carboxamide” involves several steps. For instance, methyl 2-amino-1,3-thiazole-5-carboxylate was synthesized by the reaction of methyl 2-amino-1,3-thiazole-5-carboxylate and trifluoroacetic anhydride in CH2Cl2 using pyridine .

Molecular Structure Analysis

The molecular structure of “2-Amino-1,3-thiazole-5-carboxamide” includes a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms .

Chemical Reactions Analysis

“2-Amino-1,3-thiazole-5-carboxamide” has been used as a starting material for the synthesis of diverse range of heterocyclic analogues . It has also been used in the synthesis of new carboxamides derived from the imidazo[2,1-b]thiazole skeleton .

Physical And Chemical Properties Analysis

“2-Amino-1,3-thiazole-5-carboxamide” is a solid at room temperature . Its InChI code is 1S/C7H11N3O2S/c8-7-10-4-5(13-7)6(12)9-2-1-3-11/h4,11H,1-3H2,(H2,8,10)(H,9,12) .

Aplicaciones Científicas De Investigación

Anticancer Agent

The 2-amino-1,3,4-thiadiazole structure, which is similar to 2-Amino-1,3-thiazole-5-carboxamide, has emerged as a promising foundation for the development of anticancer agents . These compounds have antitumor properties in various in vitro and in vivo models and target a diverse range of molecular pathways .

Antioxidant

2-Aminothiazole-based compounds have been found to exhibit antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and cancer .

Antimicrobial

2-Aminothiazole-based compounds have demonstrated antimicrobial properties . They could potentially be used in the development of new antibiotics, which is particularly important given the rise of antibiotic-resistant bacteria .

Anti-inflammatory

Compounds with a 2-aminothiazole scaffold have been found to act as anti-inflammatory agents . This suggests potential applications in the treatment of inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease .

Antiretroviral

Thiazole derivatives have been found to have antiretroviral activity . For example, the drug ritonavir, which is used in the treatment of HIV/AIDS, contains a thiazole moiety .

Antifungal

Thiazole derivatives have also been found to have antifungal properties . One example is the drug abafungin .

Antidiabetic

Thiazole derivatives have been found to have antidiabetic properties . This suggests potential applications in the treatment of diabetes .

Hepatoprotective

Thiazole derivatives have been found to have hepatoprotective (liver-protecting) properties . This suggests potential applications in the treatment of liver diseases .

Mecanismo De Acción

Target of Action

2-Amino-1,3-thiazole-5-carboxamide has been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . It is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . The compound has shown inhibitory activity against Bcr-Abl and HDAC1 . It also exhibited comparable potency against c-Met relative to foretinib .

Mode of Action

The compound interacts with its targets, leading to changes in the cellular processes. For instance, it has been found to have a complete inhibitory effect on phosphodiesterase type 5 (PDE5) at 10 μM without causing hypotension . It also inhibits COX-1 and COX-2 activities .

Biochemical Pathways

The compound affects various biochemical pathways. It has been found to prevent the proliferation of MCF-7 and HepG2 cell lines . It also interacts with topoisomerase II, resulting in DNA double-strand cracks .

Pharmacokinetics

Thiazole, the parent compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The compound’s action results in molecular and cellular effects. For instance, it has been found to significantly prevent the proliferation of certain cancer cell lines . It also causes DNA double-strand cracks, a G2 stop, and ultimately, cell death .

Action Environment

The action, efficacy, and stability of 2-Amino-1,3-thiazole-5-carboxamide can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its absorption and distribution in the body . .

Safety and Hazards

Direcciones Futuras

The 2-aminothiazole scaffold, which includes “2-Amino-1,3-thiazole-5-carboxamide”, has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Future research could focus on the development of new 2-aminothiazole derivatives to decrease drug resistance and reduce unpleasant side effects .

Propiedades

IUPAC Name |

2-amino-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c5-3(8)2-1-7-4(6)9-2/h1H,(H2,5,8)(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXGKSIKPATTNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585391 | |

| Record name | 2-Amino-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1,3-thiazole-5-carboxamide | |

CAS RN |

52499-04-4 | |

| Record name | 2-Amino-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

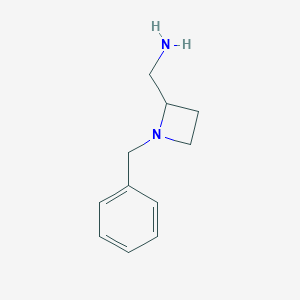

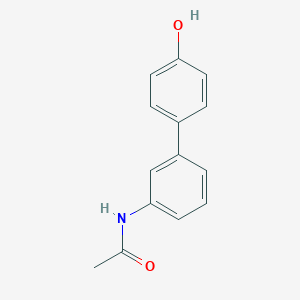

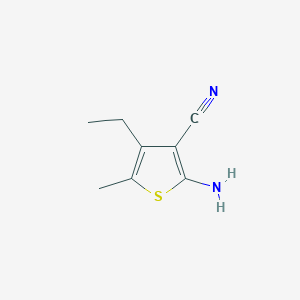

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-Benzylspiro[indoline-3,4'-piperidine]](/img/structure/B112658.png)

![N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide](/img/structure/B112660.png)

![2-[(2-Aminophenyl)amino]ethanol](/img/structure/B112675.png)